4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Overview
Description
4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a heterocyclic compound that belongs to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with difluoromethyl ketones, followed by cyclization with a suitable pyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desirable properties.
Biology
Biologically, this compound has been investigated for its potential as a pharmaceutical agent. Its triazolopyrimidine core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being studied for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.
Industry
Industrially, this compound may find applications in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(difluoromethyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(difluoromethyl)-5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(difluoromethyl)-5-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties. The difluoromethyl group also contributes to its distinct characteristics, affecting its stability and interactions with molecular targets.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c1-20-9-4-2-8(3-5-9)10-6-11(12(14)15)19-13(18-10)16-7-17-19/h2-7,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGYHZSBCJAIRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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